molecular formula C8H11Cl2N B3280519 2-(Chloromethyl)-5-ethylpyridine hydrochloride CAS No. 71670-78-5

2-(Chloromethyl)-5-ethylpyridine hydrochloride

Cat. No.: B3280519
CAS No.: 71670-78-5
M. Wt: 192.08 g/mol
InChI Key: YWGYPVKLLMLZOM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethylpyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position and an ethyl group at the fifth position of the pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-ethylpyridine hydrochloride typically involves the chloromethylation of 5-ethylpyridine. One common method includes the reaction of 5-ethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-ethylpyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: The major product is 2-methyl-5-ethylpyridine.

Scientific Research Applications

2-(Chloromethyl)-5-ethylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethylpyridine hydrochloride primarily involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various derivatives. In biological systems, the compound can interact with nucleophilic sites on biomolecules, potentially modifying their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Comparison

2-(Chloromethyl)-5-ethylpyridine hydrochloride is unique due to the presence of the ethyl group at the fifth position, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-(Chloromethyl)pyridine hydrochloride, the ethyl-substituted compound may exhibit different steric and electronic properties, leading to variations in its behavior in synthetic and biological applications.

Properties

IUPAC Name

2-(chloromethyl)-5-ethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-7-3-4-8(5-9)10-6-7;/h3-4,6H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGYPVKLLMLZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71670-78-5
Record name Pyridine, 2-(chloromethyl)-5-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71670-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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